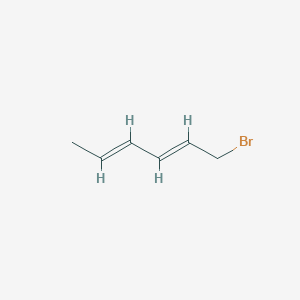

2,4-Hexadiene, 1-bromo-

Description

Overview of Allylic Bromides and Conjugated Dienes in Contemporary Organic Synthesis Research

Allylic bromides are a class of organic halides characterized by a bromine atom bonded to a carbon atom adjacent to a carbon-carbon double bond. wikipedia.org This arrangement confers heightened reactivity, making them valuable alkylating agents in a variety of chemical transformations. wikipedia.org They readily react with a wide range of nucleophiles, including amines, carbanions, and alkoxides, to introduce the allyl group into other molecules. wikipedia.org This reactivity profile has led to their use in the synthesis of polymers, pharmaceuticals, and other fine chemicals. wikipedia.org

Conjugated dienes, on the other hand, are hydrocarbons containing two carbon-carbon double bonds separated by a single bond. fiveable.melibretexts.org This conjugation, or delocalization of pi-electrons across the single bond, results in enhanced stability and unique reactivity compared to isolated dienes. fiveable.meslideshare.net A hallmark reaction of conjugated dienes is the Diels-Alder reaction, a powerful tool for forming six-membered rings. fiveable.me They also participate in other important transformations like electrophilic additions and sigmatropic rearrangements. fiveable.meslideshare.net

The combination of both an allylic bromide and a conjugated diene system within a single molecule, as seen in 2,4-Hexadiene (B1165886), 1-bromo-, creates a bifunctional reagent with significant potential for synthetic innovation.

Historical Perspectives on the Development of Synthetic Routes and Reactivity Studies for Brominated Diene Systems

The study of brominated organic compounds has a rich history, with the discovery of bromine itself dating back to the 19th century by Antoine Balard and Carl Jacob Löwig. bsef.com The development of methods for introducing bromine into organic molecules has been a continuous area of research. Early methods often involved the use of elemental bromine, while later developments introduced milder and more selective reagents like N-bromosuccinimide (NBS) for allylic bromination. nih.govmasterorganicchemistry.com

The synthesis of dienes has also seen significant advancements. Nobel Prize-winning work by Otto Diels and Kurt Alder on diene synthesis, now known as the Diels-Alder reaction, revolutionized the field of organic synthesis. nobelprize.org The preparation of conjugated dienes can be achieved through various methods, including elimination reactions of dihalides or allylic halides, and more recently, through metal-catalyzed cross-coupling reactions like the Suzuki and Stille couplings. chemistrysteps.commdpi.com

The specific synthesis of brominated dienes often involves the direct bromination of a corresponding diene or the hydrobromination of a suitable precursor. orgsyn.org For instance, the addition of one mole of bromine to 2,4-hexadiene can lead to dibrominated products. vaia.com The addition of hydrogen bromide (HBr) to 2,4-hexadiene has been shown to yield a mixture of products, including 4-bromo-2-hexene and other isomers, through 1,2- and 1,4-addition mechanisms. brainly.comchegg.combrainly.com

Fundamental Academic Significance of 2,4-Hexadiene, 1-bromo- in Reaction Methodology Development

The academic importance of 2,4-Hexadiene, 1-bromo- lies in its ability to serve as a model substrate for studying the reactivity of conjugated and halogenated systems. Its structure allows for the investigation of several key concepts in organic chemistry:

Regio- and Stereoselectivity: The presence of multiple reactive sites—the allylic bromide and the conjugated diene—raises questions of selectivity. Reactions can potentially occur at different positions and with different spatial arrangements of atoms. For example, the addition of electrophiles to the diene system can result in 1,2- or 1,4-addition products, and the stereochemistry of the diene (e.g., (E,E) or (Z,Z) isomers) can influence the reaction outcome. vaia.comvaia.comlibretexts.org

Competing Reaction Pathways: The molecule can undergo various transformations, such as nucleophilic substitution at the allylic position or addition reactions across the diene. Understanding the factors that control which pathway is favored (e.g., reaction conditions, nature of the reagent) is a fundamental area of study.

Mechanism Elucidation: Studying the reactions of 2,4-Hexadiene, 1-bromo- helps in understanding the underlying mechanisms of important organic reactions. For instance, the formation of different products upon addition of HBr can be explained by the stability of the resulting allylic carbocation intermediates. libretexts.orgmasterorganicchemistry.com

The insights gained from studying the reactivity of this compound can be applied to the development of new synthetic methods and the synthesis of more complex molecules. For example, it can be used as a building block in Diels-Alder reactions to create functionalized cyclohexene (B86901) rings. vaia.com

Current Research Challenges and Prospective Avenues for 2,4-Hexadiene, 1-bromo- Chemistry

Current research involving 2,4-Hexadiene, 1-bromo- and related structures focuses on several key challenges and opportunities:

Catalytic Asymmetric Synthesis: A major goal in modern organic synthesis is the development of methods to control the stereochemistry of reaction products. For a chiral molecule like 2,4-Hexadiene, 1-bromo-, developing catalytic enantioselective reactions would be a significant advancement, allowing for the synthesis of specific stereoisomers for applications in areas like medicinal chemistry.

Development of Novel Transformations: Researchers are continuously exploring new ways to utilize the unique reactivity of brominated dienes. This includes the development of novel transition-metal-catalyzed cross-coupling reactions, cycloadditions, and cascade reactions that can efficiently build molecular complexity from this starting material.

Applications in Total Synthesis: The structural motifs accessible from 2,4-Hexadiene, 1-bromo- are found in various natural products and biologically active molecules. A continuing area of research is the application of this compound as a key intermediate in the total synthesis of such targets.

Polymer Chemistry: Conjugated dienes are important monomers in the production of polymers. libretexts.org The presence of a reactive bromine handle on 2,4-Hexadiene, 1-bromo- offers the potential for creating functionalized polymers with tailored properties through various polymerization techniques.

Future research will likely focus on expanding the synthetic utility of 2,4-Hexadiene, 1-bromo- through the discovery of new, highly selective catalytic systems and its application in the synthesis of functional materials and complex molecular targets.

Interactive Data Table: Properties of 2,4-Hexadiene, 1-bromo-

| Property | Value |

| Chemical Formula | C6H9Br chemspider.com |

| IUPAC Name | 1-Bromo-2,4-hexadiene |

| Synonyms | (2E,4E)-1-Bromo-2,4-hexadiene chemspider.com |

| Molecular Weight | 161.04 g/mol |

| Appearance | Not readily available |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| CAS Number | Not readily available for the general compound, but specific isomers may have assigned numbers. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-1-bromohexa-2,4-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h2-5H,6H2,1H3/b3-2+,5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHCRFLCOFWWGU-MQQKCMAXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Hexadiene, 1 Bromo

Regioselective and Stereoselective Synthesis of 2,4-Hexadiene (B1165886), 1-bromo-

Achieving regio- and stereocontrol is paramount in the synthesis of 1-bromo-2,4-hexadiene. The presence of a conjugated diene system offers multiple potential reaction sites, necessitating carefully chosen reagents and conditions to favor the formation of the desired isomer.

Controlled Allylic Bromination Strategies for Dienes Leading to 2,4-Hexadiene, 1-bromo-

Controlled allylic bromination is a primary strategy for synthesizing 2,4-Hexadiene, 1-bromo- from a suitable hexadiene precursor. This method involves the substitution of a hydrogen atom on a carbon adjacent to a double bond (the allylic position). libretexts.org The key to success is suppressing the competing electrophilic addition of bromine across the double bonds. chadsprep.com

N-Bromosuccinimide (NBS) is a widely utilized reagent for the selective bromination of allylic positions, a reaction known as the Wohl-Ziegler reaction. missouri.edumasterorganicchemistry.com NBS serves as a source for bromine radicals (Br•) and maintains a very low concentration of molecular bromine (Br₂) in the reaction medium. libretexts.orgmasterorganicchemistry.com This low concentration is crucial as it favors the radical substitution pathway over the ionic electrophilic addition that would otherwise consume the diene. chadsprep.com

The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), and initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. missouri.edu The mechanism proceeds via a radical chain reaction: chemistrysteps.com

Initiation: Homolytic cleavage of the initiator or the N-Br bond of NBS generates the initial bromine radical. chemistrysteps.com

Propagation: The bromine radical abstracts a hydrogen atom from the allylic C1 position of 2,4-hexadiene, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr). libretexts.orgchemistrysteps.com The HBr then reacts with NBS to produce a low concentration of Br₂. chemistrysteps.com The allylic radical subsequently reacts with this Br₂ to form the 1-bromo-2,4-hexadiene product and a new bromine radical, which continues the chain. chemistrysteps.commasterorganicchemistry.com

Termination: The reaction ceases when radicals combine.

The stability of the intermediate allylic radical is a key driving force for this selective reaction. chemistrysteps.com

Table 1: Typical Conditions for NBS-Mediated Allylic Bromination

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of Br₂ to favor radical substitution. libretexts.org |

| Solvent | Carbon tetrachloride (CCl₄) (anhydrous) | Inert, non-polar solvent. Must be anhydrous to prevent hydrolysis of the product. missouri.edu |

| Initiator | AIBN, Benzoyl Peroxide, or UV light | Generates initial radicals to start the chain reaction. missouri.edu |

| Temperature | Reflux | Provides energy for radical formation and propagation. missouri.edu |

While NBS is the most common reagent, other brominating agents can also be employed for allylic bromination, sometimes offering advantages in handling or selectivity. manac-inc.co.jp These alternatives also function by providing a source of electrophilic bromine or bromine radicals under controlled conditions.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This compound is another stable, crystalline solid that serves as a source of bromine for allylic bromination. It is considered a "gentle" brominating agent and can be used under similar radical-initiated conditions as NBS. manac-inc.co.jp

In situ Generation of Bromine: A continuous low concentration of Br₂ can be generated in situ by reacting an oxidant, like sodium hypochlorite (B82951) (NaOCl), with a bromide source, such as hydrogen bromide (HBr) or potassium bromide (KBr). nih.gov This method, often implemented in flow chemistry systems, provides a safe alternative to handling molecular bromine directly while achieving the low concentrations needed for selective allylic bromination. nih.gov

Other N-bromo compounds: Various other N-bromo amides and imides have been developed and can be used for brominations. sci-hub.se

The choice of reagent can be influenced by the specific substrate, desired reaction scale, and safety considerations. manac-inc.co.jpnih.gov

Bromination of Hexadiene Precursors with Emphasis on Regio- and Stereocontrol to Yield 2,4-Hexadiene, 1-bromo-

Direct bromination of a conjugated diene like 1,3-hexadiene (B165228) with molecular bromine (Br₂) typically leads to 1,2- and 1,4-addition products. Under kinetically controlled conditions (low temperature), the 1,2-addition product (3,4-dibromo-1-hexene) is often favored. Under thermodynamically controlled conditions (higher temperature), the more stable 1,4-addition product (1,4-dibromo-2-hexene) tends to predominate. Neither of these is the desired 1-bromo-2,4-hexadiene.

However, achieving the target compound through direct bromination could be envisioned under specific circumstances, such as the electrophilic addition of HBr followed by a selective oxidation or rearrangement, though this is not a common or high-yielding synthetic route. The complexity and lack of selectivity in the addition of bromine to conjugated dienes make this approach less favorable than controlled allylic bromination for the specific synthesis of 1-bromo-2,4-hexadiene.

Functional Group Interconversions Towards 2,4-Hexadiene, 1-bromo- from Oxygenated or other Halogenated Hexadienes

Functional group interconversion (FGI) provides a reliable pathway to 1-bromo-2,4-hexadiene, often starting from the corresponding allylic alcohol, 2,4-hexadien-1-ol. imperial.ac.uk This approach leverages the well-established chemistry of converting alcohols to alkyl halides.

Common methods include:

Reaction with Phosphorus Tribromide (PBr₃): This is a classic method for converting primary and secondary alcohols to the corresponding alkyl bromides. The reaction of 2,4-hexadien-1-ol with PBr₃ in a suitable solvent like diethyl ether, often with a mild base like pyridine (B92270) to neutralize the HBr byproduct, can yield 1-bromo-2,4-hexadiene.

The Appel Reaction: This reaction uses a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) to convert alcohols to alkyl bromides under mild, neutral conditions. This method is particularly useful for substrates that are sensitive to acidic conditions.

Finkelstein Reaction: If a related halogenated hexadiene, such as 1-chloro-2,4-hexadiene, is available, it can be converted to the desired bromide through a halide exchange reaction. vanderbilt.edu Treating the chloride with a bromide salt, such as sodium bromide (NaBr) in a solvent like acetone, can drive the equilibrium towards the formation of the more nucleophilic bromide. vanderbilt.edu

Table 2: Functional Group Interconversion Methods for 1-Bromo-2,4-hexadiene

| Starting Material | Reagents | Reaction Name/Type | Key Features |

|---|---|---|---|

| 2,4-Hexadien-1-ol | PBr₃, Pyridine | SN2 Substitution | Effective for primary allylic alcohols. |

| 2,4-Hexadien-1-ol | CBr₄, PPh₃ | Appel Reaction | Mild, neutral conditions suitable for sensitive substrates. |

| 1-Chloro-2,4-hexadiene | NaBr, Acetone | Finkelstein Reaction | Halide exchange reaction. vanderbilt.edu |

Organometallic-Mediated Synthetic Pathways for 2,4-Hexadiene, 1-bromo-

Organometallic reagents offer powerful and often highly selective methods for forming carbon-halogen bonds. Organocuprates, also known as Gilman reagents, are particularly notable in this context. masterorganicchemistry.comyoutube.com

A potential synthetic route involves the use of a lithium dialkylcuprate. masterorganicchemistry.com For example, an organolithium reagent could be prepared from a hexadiene precursor, which is then reacted with a copper(I) salt like copper(I) iodide (CuI) to form a Gilman reagent. youtube.com While these reagents are most famous for C-C bond formation via conjugate addition or substitution, their reaction with elemental bromine (Br₂) can lead to the formation of the corresponding alkyl bromide. masterorganicchemistry.com However, direct bromination of the organometallic species might be complicated by side reactions.

A more common application of organocuprates would be in substitution reactions. For instance, a Gilman reagent like lithium dimethylcuprate ((CH₃)₂CuLi) could react with a precursor like 1,4-dibromo-2-hexene to potentially displace one of the bromine atoms, although controlling the regioselectivity of such a reaction would be a significant challenge.

Cross-coupling reactions, such as the Suzuki-Miyaura or Kumada-Tamao-Corriu couplings, are powerful for forming C-C bonds but can also be adapted for synthesizing specific haloalkenes, particularly vinyl bromides, by coupling appropriate organometallic reagents with dibromoalkenes. researchgate.net

Advanced Catalytic Systems in the Preparation of 2,4-Hexadiene, 1-bromo-

The synthesis of specific bromo-functionalized dienes such as 2,4-Hexadiene, 1-bromo- often requires sophisticated catalytic systems to ensure high selectivity and yield. Advanced methodologies, including transition metal catalysis and enzymatic approaches, offer precise control over reactivity that is not achievable with classical bromination methods.

Transition Metal Catalysis for Bromination or Derivatization Leading to 2,4-Hexadiene, 1-bromo-

Transition metal catalysis provides powerful tools for the construction of carbon-carbon and carbon-halogen bonds with high precision. For a substrate like 2,4-hexadiene, palladium-catalyzed reactions are particularly relevant for derivatization to achieve the target compound.

One of the most prominent methods is the Palladium-Catalyzed Allylic Substitution , often known as the Tsuji-Trost reaction. organic-chemistry.orgwikipedia.org This reaction involves the substitution of an allylic leaving group with a nucleophile. To synthesize 2,4-Hexadiene, 1-bromo-, a precursor such as 2,4-hexadien-1-ol or its corresponding acetate (B1210297) would be used. The catalytic cycle begins with the coordination of a Palladium(0) complex to one of the diene's double bonds, followed by oxidative addition to form a η³-π-allyl palladium(II) intermediate. wikipedia.org This complex can then be attacked by a bromide nucleophile to yield the final 1-bromo-2,4-hexadiene product. The choice of ligands, solvents, and the bromide source is critical for controlling the reaction's regioselectivity and efficiency. wikipedia.org

Another relevant strategy involves the Heck Reaction , a palladium-catalyzed method for coupling alkenes with vinyl or aryl halides. nih.gov While not a direct bromination, this reaction is instrumental in synthesizing complex diene structures. Catalyst systems can be designed to control the regioselectivity of these couplings. For instance, Pd-catalyzed aerobic oxidative coupling of vinylboronic acids with alkenes using specific ligands like 2,9-dimethylphenanthroline can selectively produce branched 1,3-disubstituted conjugated dienes, a level of control that highlights the sophistication of these catalytic systems. nih.govorganic-chemistry.orgnih.gov Such catalyst-controlled regioselectivity is crucial for building the precise isomer required. nih.govnih.gov

Below is a table summarizing key aspects of these transition metal-catalyzed approaches.

Interactive Table: Transition Metal-Catalyzed Routes Applicable to 2,4-Hexadiene, 1-bromo- Synthesis

| Catalytic Reaction | Metal Catalyst | Typical Precursor | Key Feature |

|---|---|---|---|

| Allylic Substitution (Tsuji-Trost) | Palladium (Pd) | 2,4-Hexadien-1-ol or its acetate | Forms a π-allyl intermediate, allowing for precise substitution at the allylic position with a bromide nucleophile. organic-chemistry.orgwikipedia.org |

| Heck Reaction | Palladium (Pd) | Vinylboronic acid and an alkene | Creates the diene backbone with high regioselectivity controlled by the choice of ligand. nih.govorganic-chemistry.org |

Chemoenzymatic or Biocatalytic Approaches to 2,4-Hexadiene, 1-bromo-

Biocatalytic methods are gaining prominence as environmentally sustainable alternatives to traditional chemical synthesis. For halogenation reactions, haloperoxidase enzymes are of particular interest.

Vanadium-Dependent Haloperoxidases (VHPOs) are enzymes capable of catalyzing the oxidation of halides (like bromide) by hydrogen peroxide, leading to the formation of a reactive electrophilic bromine species. nih.govnih.gov This enzymatic system offers a green and highly selective method for bromination. The catalytic cycle involves the enzyme's vanadate (B1173111) active site, which reacts with hydrogen peroxide and a bromide salt to generate an enzyme-bound hypobromite (B1234621) or a related species. This species then acts as the brominating agent for an organic substrate like a diene.

Research has demonstrated that vanadium bromoperoxidase (V-BrPO) can catalyze the bromination and even subsequent cyclization of terpenes, which are molecules containing alkene functionalities. nih.gov The enzyme directs the electrophilic bromination, showcasing its ability to control reaction pathways that are different from simple aqueous bromine addition. nih.gov While specific studies on 2,4-hexadiene might be limited, the established reactivity of VHPOs on olefinic substrates suggests their potential applicability for the selective bromination of conjugated dienes under mild, aqueous conditions.

This chemoenzymatic strategy combines the selectivity of a biocatalyst with chemical reagents, providing a sustainable pathway for producing halogenated compounds. nih.gov

Interactive Table: Components of a Biocatalytic Bromination System

| Component | Function | Example |

|---|---|---|

| Enzyme | Catalyzes the oxidation of bromide | Vanadium-Dependent Bromoperoxidase (V-BrPO) nih.gov |

| Substrate | The molecule to be brominated | 2,4-Hexadiene |

| Bromide Source | Provides the bromine atom | Sodium Bromide (NaBr) |

| Oxidant | Activates the enzyme for halide oxidation | Hydrogen Peroxide (H₂O₂) nih.govnih.gov |

Reaction Condition Optimization for High-Yield and High-Purity 2,4-Hexadiene, 1-bromo- Production

Achieving high yield and purity in the synthesis of 2,4-Hexadiene, 1-bromo- is critically dependent on the optimization of reaction conditions. The primary challenges in the bromination of conjugated dienes are controlling regioselectivity (1,2- versus 1,4-addition) and preventing side reactions like over-bromination.

When a conjugated diene like 2,4-hexadiene reacts with an electrophilic bromine source (e.g., HBr or Br₂), it forms a resonance-stabilized allylic carbocation intermediate. libretexts.orglibretexts.org The bromide ion can then attack at two different positions, leading to two potential products: the 1,2-addition product and the 1,4-addition product. The ratio of these products is highly sensitive to reaction conditions, particularly temperature. This phenomenon is known as kinetic versus thermodynamic control. libretexts.orgmasterorganicchemistry.com

Kinetic Control: At lower temperatures, the reaction is irreversible, and the major product is the one that forms fastest. This is typically the 1,2-addition product, as the bromide ion attacks the carbon atom with the highest positive charge density in the initially formed carbocation. libretexts.org

Thermodynamic Control: At higher temperatures, the initial addition becomes reversible, allowing an equilibrium to be established. The major product is the most stable one, which is often the 1,4-addition product due to the formation of a more substituted (and thus more stable) internal double bond. masterorganicchemistry.com

Interactive Table: Effect of Temperature on Regioselectivity in Diene Bromination

| Temperature | Control Type | Predominant Product | Rationale |

|---|---|---|---|

| Low (e.g., 0 °C or below) | Kinetic | 1,2-Addition Product | The product that forms via the lowest energy activation barrier is favored. libretexts.org |

Another highly effective method for producing allylic bromides like 1-bromo-2,4-hexadiene is the Wohl-Ziegler reaction , which uses N-Bromosuccinimide (NBS) as the bromine source. missouri.edu This reaction proceeds via a free-radical mechanism and is highly selective for the allylic position. Optimization of this reaction is crucial for maximizing yield and purity.

Key parameters to optimize include:

Solvent: The reaction is typically performed in a non-polar, anhydrous solvent like carbon tetrachloride (CCl₄) to prevent ionic side reactions. missouri.edu

Radical Initiator: The reaction requires a radical initiator to start the chain process. Common initiators include azobisisobutyronitrile (AIBN), benzoyl peroxide, or irradiation with UV light. missouri.edu The concentration of the initiator must be carefully controlled.

Purity of NBS: It is often necessary to use freshly recrystallized NBS, as residual bromine or acid can lead to undesired electrophilic addition reactions. missouri.edu

Temperature: The reaction is usually conducted at the reflux temperature of the solvent to ensure a steady rate of radical formation.

Interactive Table: Optimization Parameters for Wohl-Ziegler Bromination with NBS

| Parameter | Condition | Purpose | Potential Issue if Not Optimized |

|---|---|---|---|

| Reagent | N-Bromosuccinimide (NBS) | Provides a low concentration of Br₂ for radical bromination. organic-chemistry.org | Excess Br₂ can lead to competing electrophilic addition. |

| Solvent | Anhydrous Carbon Tetrachloride (CCl₄) | Promotes the radical pathway and prevents ionic reactions. missouri.edu | Presence of water can hydrolyze the product. missouri.edu |

| Initiator | AIBN or Benzoyl Peroxide | Initiates the radical chain reaction. | Too little initiator results in a slow or incomplete reaction; too much can increase side products. |

By carefully controlling these parameters, the synthesis can be directed to selectively produce 2,4-Hexadiene, 1-bromo- with high yield and chemical purity.

Reactivity and Mechanistic Pathways of 2,4 Hexadiene, 1 Bromo

Nucleophilic Substitution Reactions of the Allylic Bromide Moiety in 2,4-Hexadiene (B1165886), 1-bromo-

The carbon-bromine bond in 2,4-Hexadiene, 1-bromo- is at a primary allylic position. Allylic halides are notably more reactive in nucleophilic substitution reactions compared to their saturated counterparts. vanderbilt.edu This enhanced reactivity stems from the ability of the adjacent π-system to stabilize either the transition state in a bimolecular reaction or the carbocation intermediate in a unimolecular reaction. yale.edu

Nucleophilic substitution on allylic systems like 2,4-Hexadiene, 1-bromo- can proceed through four distinct mechanistic pathways: SN1, SN2, SN1', and SN2'. pharmaguideline.com

SN2 (Substitution, Nucleophilic, Bimolecular): This pathway involves a direct, one-step backside attack by a nucleophile at the carbon atom bearing the bromine (C1), displacing the bromide leaving group. masterorganicchemistry.com Given that C1 is a primary carbon, steric hindrance is minimal, making the SN2 pathway highly favorable, particularly with strong nucleophiles. youtube.com

SN1 (Substitution, Nucleophilic, Unimolecular): This two-step mechanism begins with the departure of the bromide leaving group to form a resonance-stabilized allylic carbocation. pharmaguideline.com The positive charge in this intermediate is delocalized between C1 and C3. The subsequent attack by a nucleophile can occur at either of these positions. Attack at C1 yields the direct substitution product.

SN1' (Substitution, Nucleophilic, Unimolecular, with rearrangement): This pathway shares the same carbocation intermediate as the SN1 reaction. However, the nucleophile attacks at the C3 position of the delocalized cation, resulting in an "allylic rearrangement" where the double bond shifts. pharmaguideline.com

SN2' (Substitution, Nucleophilic, Bimolecular, with rearrangement): In this concerted mechanism, the nucleophile attacks the γ-carbon (C3) of the conjugated system, which simultaneously induces the migration of the C2-C3 double bond and the departure of the bromide from C1. pharmaguideline.com This pathway is also a possibility, especially with certain nucleophiles and substrates where direct SN2 attack is sterically hindered, although that is not a major factor for this primary bromide.

The operative mechanism is a function of the substrate, nucleophile, solvent, and temperature. For 2,4-Hexadiene, 1-bromo-, being a primary halide, SN2 and SN2' pathways are generally favored with strong nucleophiles. vanderbilt.eduyoutube.com SN1 and SN1' pathways become more competitive if conditions favor carbocation formation, such as with weak nucleophiles in polar protic solvents. youtube.comlibretexts.org

The choice of nucleophile and solvent exerts significant control over which substitution pathway dominates, thereby determining the product distribution (regioselectivity).

Nucleophile: Strong, unhindered nucleophiles (e.g., I⁻, CN⁻, RS⁻) tend to favor the bimolecular SN2 pathway, leading primarily to direct substitution at C1. youtube.com Bulky nucleophiles may increase the proportion of the SN2' product by attacking the less sterically hindered terminal carbon of the conjugated system (C3). Weak, neutral nucleophiles like water or alcohols favor SN1/SN1' mechanisms by promoting the initial ionization to a carbocation. libretexts.org

Solvent: Polar aprotic solvents (e.g., acetone, DMSO) enhance the strength of nucleophiles and are known to favor SN2 reactions. youtube.comlibretexts.org Conversely, polar protic solvents (e.g., water, ethanol) are excellent at stabilizing both the leaving group anion and the carbocation intermediate, thus strongly favoring SN1 and SN1' pathways. youtube.comlibretexts.org

The combination of these factors dictates the regiochemical outcome, yielding either the direct substitution product (from SN2 or SN1) or the rearranged product (from SN2' or SN1').

| Nucleophile Strength | Solvent Type | Favored Pathway(s) | Primary Product(s) |

|---|---|---|---|

| Strong (e.g., NaI) | Polar Aprotic (e.g., Acetone) | SN2 | 1-Iodo-2,4-hexadiene (Direct Substitution) |

| Weak (e.g., H₂O) | Polar Protic (e.g., H₂O) | SN1 / SN1' | Mixture of 2,4-Hexadien-1-ol and 1,3-Hexadien-5-ol (Rearranged) |

| Strong, Bulky (e.g., t-BuOK) | Polar Aprotic (e.g., THF) | SN2' / E2 | 1,3-Hexadien-5-yl tert-butyl ether (Rearranged) / Hexatriene (Elimination) |

Electrophilic Addition Reactions to the Diene System of 2,4-Hexadiene, 1-bromo-

The conjugated diene portion of 2,4-Hexadiene, 1-bromo- is susceptible to electrophilic attack. Such reactions proceed via a resonance-stabilized allylic carbocation intermediate, leading to a mixture of products. libretexts.orglibretexts.org

When an electrophile like HBr adds to a conjugated diene, the reaction can yield two types of products: a 1,2-adduct and a 1,4-adduct. libretexts.org The numbering in "1,2" and "1,4" refers to the atoms of the conjugated diene system that form new bonds, not necessarily the IUPAC nomenclature of the final product. libretexts.org

For 2,4-hexadiene, the addition of one mole of HBr involves the initial protonation of one of the double bonds to form the most stable possible carbocation, which is allylic. libretexts.org Protonation at C5 would generate an unstable primary carbocation, so this pathway is not favored. Protonation at C2 or C3 leads to the same resonance-stabilized secondary allylic carbocation with the positive charge delocalized between C3 and C5. chegg.com

The bromide ion can then attack this cation at either C3 (leading to a 1,2-type addition product relative to the C4=C5 double bond) or C5 (leading to a 1,4-type addition product).

Attack at C3: Yields 4-bromo-2-hexene.

Attack at C5: Yields 2-bromo-3-hexene.

Experimental evidence shows that the addition of HBr to 2,4-hexadiene produces 4-bromo-2-hexene and 2-bromo-3-hexene, while 5-bromo-2-hexene is not formed, confirming the stability of the intermediate carbocation. chegg.com Similarly, the addition of Br₂ to 2,4-hexadiene can yield both 4,5-dibromo-2-hexene (1,2-addition) and 2,5-dibromo-3-hexene (1,4-addition). libretexts.org

The ratio of 1,2- to 1,4-addition products is often highly dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control. libretexts.orgmasterorganicchemistry.com

Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product is the one that is formed fastest (i.e., has the lower activation energy). libretexts.orglibretexts.org This is often the 1,2-adduct, sometimes explained by a "proximity effect," where the nucleophile is closer to the adjacent carbon of the initially formed ion pair. chemistrysteps.com

Thermodynamic Control: At higher temperatures, the addition reaction becomes reversible. masterorganicchemistry.compressbooks.pub This allows an equilibrium to be established between the starting materials, the intermediate, and the products. Under these conditions, the most stable product will be the major component of the mixture at equilibrium. libretexts.org The thermodynamic product is typically the one with the more highly substituted (and thus more stable) double bond. masterorganicchemistry.comchemistrysteps.com

In the addition of HBr to 1,3-butadiene, for example, the 1,2-adduct predominates at -80 °C (kinetic control), while the more stable 1,4-adduct is the major product at 40 °C (thermodynamic control). libretexts.org A similar temperature dependence would be expected for the electrophilic addition to the diene system of 2,4-Hexadiene, 1-bromo-.

| Control Type | Reaction Conditions | Key Factor | Major Product |

|---|---|---|---|

| Kinetic | Low Temperature, Short Reaction Time | Rate of Formation (Lower Eₐ) | Product that forms fastest (often 1,2-Adduct) |

| Thermodynamic | High Temperature, Long Reaction Time | Product Stability (Lower ΔG) | Most stable product (often 1,4-Adduct) |

Cross-Coupling Reactions Utilizing 2,4-Hexadiene, 1-bromo- as a Coupling Partner

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com These reactions typically involve an organic halide or pseudohalide (the electrophilic partner) and an organometallic reagent (the nucleophilic partner). nih.gov

As a primary allylic bromide, 2,4-Hexadiene, 1-bromo- is an excellent substrate for a variety of cross-coupling reactions. The C-Br bond is readily susceptible to oxidative addition to a low-valent palladium(0) catalyst, the first step in most cross-coupling catalytic cycles. youtube.com This would form an allylic palladium(II) complex, which can then react with a range of organometallic reagents.

Potential cross-coupling reactions involving 2,4-Hexadiene, 1-bromo- include:

Suzuki Coupling: with an organoboron reagent (e.g., a boronic acid or ester).

Stille Coupling: with an organotin reagent.

Heck Coupling: with an alkene.

Sonogashira Coupling: with a terminal alkyne.

Negishi Coupling: with an organozinc reagent.

These reactions would allow for the direct attachment of aryl, vinyl, alkyl, or alkynyl groups at the C1 position of the hexadiene chain, providing a versatile method for synthesizing more complex molecules while preserving the conjugated diene framework. The mild conditions often employed in modern cross-coupling protocols are generally compatible with the diene system, making 2,4-Hexadiene, 1-bromo- a valuable synthetic building block.

| Reaction Name | Nucleophilic Partner (R-M) | Product Structure |

|---|---|---|

| Suzuki Coupling | R-B(OH)₂ or R-B(OR')₂ | R-CH₂-CH=CH-CH=CH-CH₃ |

| Stille Coupling | R-Sn(Alkyl)₃ | R-CH₂-CH=CH-CH=CH-CH₃ |

| Negishi Coupling | R-ZnX | R-CH₂-CH=CH-CH=CH-CH₃ |

| Sonogashira Coupling | R-C≡C-H | R-C≡C-CH₂-CH=CH-CH=CH-CH₃ |

Suzuki-Miyaura Coupling with 2,4-Hexadiene, 1-bromo-

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For 2,4-Hexadiene, 1-bromo-, this reaction provides a direct route to synthesize more complex polyenes by forming a new bond at the C1 position.

The general transformation involves the reaction of 2,4-Hexadiene, 1-bromo- with a suitable organoboron reagent. The reaction is versatile, with a broad scope for the organoboron partner, including aryl, vinyl, and alkyl groups. organic-chemistry.org The catalytic cycle, as it applies to this substrate, begins with the oxidative addition of the C-Br bond of 2,4-Hexadiene, 1-bromo- to a Pd(0) complex. This is followed by transmetalation with the organoboron species, which must be activated by a base. The final step is reductive elimination, which forms the coupled product and regenerates the Pd(0) catalyst. libretexts.orgyonedalabs.com A key feature of the Suzuki coupling is that it proceeds with retention of the stereochemistry of the vinyl halide, meaning the configuration of the double bond in 2,4-Hexadiene, 1-bromo- is preserved in the product. wikipedia.org

| Component | Example Reagents/Conditions | Role in Reaction |

| Substrate | 2,4-Hexadiene, 1-bromo- | Electrophilic partner |

| Nucleophile | Arylboronic acid, Alkenylboronic ester | Source of the new carbon fragment |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Facilitates the C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |

| Solvent | Dioxane/H₂O, Toluene, 2-MeTHF | Medium for the reaction |

Heck, Sonogashira, Negishi, and Stille Reactions Involving 2,4-Hexadiene, 1-bromo-

Beyond the Suzuki coupling, 2,4-Hexadiene, 1-bromo- serves as a valuable substrate in several other palladium-catalyzed cross-coupling reactions, leveraging the reactivity of its vinyl bromide group. wikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.org

Heck Reaction : This reaction couples the vinyl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction with 2,4-Hexadiene, 1-bromo- would result in a new, more substituted polyene, typically with high selectivity for the trans product. organic-chemistry.org The mechanism involves oxidative addition of the C-Br bond to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Sonogashira Reaction : This coupling reaction forms a C(sp²)-C(sp) bond between the vinyl bromide and a terminal alkyne. wikipedia.orglibretexts.org It requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org This reaction is highly effective for synthesizing conjugated enynes from substrates like 2,4-Hexadiene, 1-bromo-. libretexts.org

Negishi Reaction : The Negishi reaction couples the vinyl bromide with an organozinc reagent. organic-chemistry.orgwikipedia.org A key advantage of this method is the high reactivity of organozinc compounds, which allows the reaction to proceed under mild conditions. organic-chemistry.org This reaction is particularly useful for coupling with alkyl, aryl, and vinyl zinc reagents. wikipedia.org

Stille Reaction : This reaction involves the coupling of 2,4-Hexadiene, 1-bromo- with an organotin compound (organostannane). libretexts.orgwikipedia.org Stille reactions are known for their tolerance of a wide variety of functional groups, and the organostannane reagents are stable to air and moisture. wikipedia.org A significant drawback, however, is the high toxicity of the tin reagents. libretexts.org

| Reaction | Nucleophilic Partner | Key Catalyst/Reagents | Typical Product |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted Polyene |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | Conjugated Enyne |

| Negishi | Organozinc Reagent | Pd or Ni catalyst | Substituted Polyene |

| Stille | Organostannane | Pd catalyst | Substituted Polyene |

Ligand Effects and Catalytic Cycle Analysis in Cross-Coupling of 2,4-Hexadiene, 1-bromo-

The success and efficiency of palladium-catalyzed cross-coupling reactions involving 2,4-Hexadiene, 1-bromo- are critically dependent on the choice of ligands coordinated to the palladium center. Ligands stabilize the palladium catalyst, influence its reactivity, and can control selectivity. acs.org Sterically hindered and electron-rich phosphine ligands, such as XPhos, or N-heterocyclic carbenes (NHCs) are often employed to accelerate the key steps of the catalytic cycle. organic-chemistry.orgnih.gov

The general catalytic cycle for these reactions consists of three primary steps:

Oxidative Addition : The cycle begins with the insertion of the Pd(0) catalyst into the C-Br bond of 2,4-Hexadiene, 1-bromo-. This is often the rate-determining step and results in a Pd(II) intermediate. wikipedia.org The choice of ligand can significantly impact the rate of this step. acs.org

Transmetalation : In this step, the organic group from the nucleophilic coupling partner (e.g., organoboron, organozinc, organotin) is transferred to the palladium center, displacing the bromide. libretexts.org For Suzuki coupling, this step requires activation by a base. organic-chemistry.org

Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.

Ligand properties, such as steric bulk and electron-donating ability, play a crucial role. For instance, bulky ligands can promote reductive elimination, while electron-rich ligands can facilitate the initial oxidative addition. harvard.edu The choice of ligand can therefore be optimized to improve reaction yields, rates, and catalyst turnover numbers for substrates like 2,4-Hexadiene, 1-bromo-. acs.org

Pericyclic Reactions and Rearrangements Involving 2,4-Hexadiene, 1-bromo-

Diels-Alder and Related Cycloadditions of 2,4-Hexadiene, 1-bromo-

The conjugated diene structure of 2,4-Hexadiene, 1-bromo- makes it a suitable participant in pericyclic reactions, most notably the Diels-Alder reaction. wikipedia.org This [4+2] cycloaddition involves the reaction of the conjugated diene with a substituted alkene, known as a dienophile, to form a six-membered ring. masterorganicchemistry.com

In this context, 2,4-Hexadiene, 1-bromo- acts as the 4π-electron component. For the reaction to occur, the diene must be able to adopt the s-cis conformation. wikipedia.org The reaction is concerted, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. youtube.com The rate of the Diels-Alder reaction is enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.com The bromo- and methyl- substituents on the diene backbone will influence the electronics and sterics of the cycloaddition, affecting regioselectivity and stereoselectivity. Intramolecular versions of this reaction are also possible if the dienophile is tethered to the diene. masterorganicchemistry.com

Rearrangements of 2,4-Hexadiene, 1-bromo- under Thermal or Catalytic Conditions

Vinyl halides and allylic systems can undergo various rearrangements under thermal or catalytic influence. While specific studies on 2,4-Hexadiene, 1-bromo- are not prevalent, analogous systems suggest that isomerizations or sigmatropic rearrangements are plausible. For instance, palladium catalysts, known to form π-allyl complexes with dienes, could potentially catalyze the isomerization of the double bonds or migration of the bromo substituent under certain conditions. Thermal conditions could potentially lead to equilibria between different isomeric forms of the brominated hexadiene.

Radical Reactions and Their Propagation Involving 2,4-Hexadiene, 1-bromo-

2,4-Hexadiene, 1-bromo- can be formed through radical reactions and can itself participate in further radical processes. For example, the reaction of 1,4-hexadiene with N-bromosuccinimide (NBS) in the presence of a radical initiator proceeds via a radical mechanism to yield a mixture of brominated hexadienes, including 1-bromo-2,4-hexadiene. study.comaskfilo.com This occurs because NBS provides a low concentration of Br₂, which is cleaved by light or heat to initiate the reaction. lumenlearning.com

The mechanism of radical bromination involves three key stages:

Initiation : The process begins with the homolytic cleavage of a Br-Br bond to generate two bromine radicals (Br•). ucr.edu

Propagation : A bromine radical abstracts an allylic hydrogen from the hexadiene backbone. This is the most favorable position for abstraction because the resulting carbon radical is stabilized by resonance delocalization across the adjacent π-system. lumenlearning.comyoutube.com This resonance-stabilized radical then reacts with a molecule of Br₂ to form the brominated product (e.g., 1-bromo-2,4-hexadiene) and a new bromine radical, which continues the chain reaction. youtube.com

Termination : The reaction ceases when radicals combine with each other. lumenlearning.com

The stability of the intermediate radical is key; the allylic radical formed by hydrogen abstraction from 1,4-hexadiene is delocalized, leading to the formation of thermodynamically stable conjugated products like 1-bromo-2,4-hexadiene. study.com

Stereochemical Aspects of 2,4 Hexadiene, 1 Bromo

Geometric Isomerism (E/Z) and Conformational Analysis of 2,4-Hexadiene (B1165886), 1-bromo-

The structure of 2,4-hexadiene, 1-bromo- features two carbon-carbon double bonds, at the C2 and C4 positions. Each of these double bonds can exist in either an E (entgegen, opposite) or Z (zusammen, together) configuration, leading to the possibility of four distinct geometric isomers. This isomerism arises from the restricted rotation around the double bonds. uniroma2.itquora.com

The four possible geometric isomers are:

(2E,4E)-1-bromo-2,4-hexadiene

(2E,4Z)-1-bromo-2,4-hexadiene

(2Z,4E)-1-bromo-2,4-hexadiene

(2Z,4Z)-1-bromo-2,4-hexadiene

Beyond geometric isomerism, the conformation of the single bond connecting the two double bonds (the C3-C4 bond) is crucial to the molecule's reactivity. Conjugated dienes can exist in two primary planar conformations: the s-trans and the s-cis conformers. chemistrysteps.com

s-trans conformation: The double bonds are on opposite sides of the central single bond. This conformation is generally more thermodynamically stable due to reduced steric repulsion. utexas.edu

s-cis conformation: The double bonds are on the same side of the central single bond. While typically less stable, this conformation is essential for the compound to participate in pericyclic reactions, most notably the Diels-Alder reaction. utexas.edu

The energy barrier for rotation between these conformers is relatively low, allowing for their interconversion. The additional stability of conjugated dienes, when compared to isolated dienes, is attributed to the delocalization of π-electrons across the four-carbon system, a concept explained by molecular orbital theory. pressbooks.pubunizin.orglibretexts.org This delocalization results in a shorter and stronger central C-C single bond than in a typical alkane. pressbooks.pubunizin.org

Table 1: Geometric Isomers of 2,4-Hexadiene, 1-bromo-

| Isomer Name | Configuration at C2 | Configuration at C4 |

|---|---|---|

| (2E,4E)-1-bromo-2,4-hexadiene | E | E |

| (2E,4Z)-1-bromo-2,4-hexadiene | E | Z |

| (2Z,4E)-1-bromo-2,4-hexadiene | Z | E |

Stereoselective Synthesis of 2,4-Hexadiene, 1-bromo- Isomers

The synthesis of specific stereoisomers of 2,4-hexadiene, 1-bromo- requires methods that can control the geometry of the double bonds. The stereoselective construction of 1,3-dienes is a critical area of organic synthesis, with transition-metal-catalyzed cross-coupling reactions being particularly powerful. mdpi.comnih.gov

Common strategies that could be adapted for the synthesis of specific isomers include:

Suzuki Coupling: This involves the reaction of a vinylborane (B8500763) with a vinyl halide. To create a specific isomer of 1-bromo-2,4-hexadiene, one could couple a stereodefined vinylboronic acid (e.g., (E)-prop-1-ene-1-boronic acid) with a stereodefined brominated vinyl partner.

Negishi Coupling: This method utilizes an organozinc reagent and an organohalide. For instance, the coupling of a stereochemically pure (E)- or (Z)-1-bromopropene with a suitable vinylzinc reagent can produce the desired diene isomer.

Wittig Reaction and its Variants: The Wittig reaction, particularly modifications like the Horner-Wadsworth-Emmons reaction, can provide excellent control over double bond geometry. Reacting an appropriate phosphonium (B103445) ylide or phosphonate (B1237965) carbanion with an α,β-unsaturated aldehyde can generate the diene system with high stereoselectivity. For example, reacting (E)-3-bromoprop-2-en-1-yl)triphenylphosphonium bromide with propanal could be controlled to yield specific isomers.

The choice of method and reaction conditions is crucial for achieving high yields and stereoselectivity for a single, desired isomer. mdpi.com

Diastereoselectivity and Enantioselectivity in Reactions of 2,4-Hexadiene, 1-bromo-

The stereochemistry of 2,4-hexadiene, 1-bromo- plays a directing role in its subsequent reactions, particularly in cycloadditions where new stereocenters are formed. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a prime example of a highly stereospecific reaction where the stereochemistry of the reactants dictates the stereochemistry of the product. masterorganicchemistry.com

Diastereoselectivity: When a specific geometric isomer of 1-bromo-2,4-hexadiene reacts with a dienophile, a specific diastereomer of the product is formed. The stereochemical rules of the Diels-Alder reaction are well-established:

The reaction is a syn addition with respect to both the diene and the dienophile.

The stereochemistry of the dienophile is retained in the product.

The stereochemistry of the diene is also retained. For example, in the reaction of (2E,4E)-hexadiene, the two methyl groups on the outside of the s-cis conformation end up on the same face (cis) of the newly formed six-membered ring. masterorganicchemistry.com

Furthermore, the reaction often shows a preference for the endo product over the exo product, a phenomenon explained by secondary orbital interactions in the transition state. utexas.edu The presence of the bromo-substituent can influence the electronic properties and steric profile of the diene, potentially affecting both the rate and the diastereoselectivity of the cycloaddition. nih.gov

Enantioselectivity: If the diene and dienophile are achiral, the Diels-Alder product will be either achiral or a racemic mixture of enantiomers. Achieving enantioselectivity—the preferential formation of one enantiomer over the other—requires the use of a chiral influence. This can be achieved by using a chiral Lewis acid catalyst. Chiral Lewis acids can coordinate to the dienophile, creating a chiral environment that favors the approach of the diene from one face over the other. acs.org Studies on enantioselective Diels-Alder reactions of α-bromo-α,β-enals have demonstrated that high levels of enantioselectivity are possible in cycloadditions involving bromo-substituted systems. acs.org Similarly, catalytic enantioselective reactions like the 1,2-diboration of 1,3-dienes can produce chiral building blocks that react with high stereoselectivity. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2,4 Hexadiene, 1 Bromo

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Probing and Complex Structure Determination of 2,4-Hexadiene (B1165886), 1-bromo- Derivatives

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like 2,4-Hexadiene, 1-bromo-. This technique provides profound insights into the molecular framework, connectivity of atoms, and the three-dimensional arrangement of the molecule in solution.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY/ROESY) for Detailed Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex proton (¹H) and carbon (¹³C) NMR spectra of 2,4-Hexadiene, 1-bromo- and its derivatives. youtube.com These methods resolve spectral overlap and reveal intricate details about the molecule's structure. emerypharma.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For 2,4-Hexadiene, 1-bromo-, COSY spectra would show correlations between the vinyl protons along the diene backbone and between the vinyl protons and the adjacent methyl and bromomethyl protons. This allows for the tracing of the carbon chain. chemicalbook.comresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These spectra correlate directly bonded proton and carbon atoms. youtube.comuvic.ca Each cross-peak in an HSQC or HMQC spectrum links a specific proton signal to its attached carbon signal, enabling definitive carbon assignments. libretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. youtube.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. researchgate.net For instance, it can show correlations from the methyl protons to the C3 and C4 carbons of the hexadiene chain.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating Frame Overhauser Effect Spectroscopy (ROESY): These experiments detect protons that are close to each other in space, regardless of whether they are bonded. mdpi.com This information is vital for determining the stereochemistry, such as the E/Z configuration of the double bonds in 2,4-Hexadiene, 1-bromo-. For example, in a (2E, 4E) isomer, a NOESY correlation might be observed between the proton on C2 and the protons on C4.

A hypothetical table of expected 2D NMR correlations for a specific isomer, (2E,4E)-1-bromo-2,4-hexadiene, is presented below.

| Proton (¹H) | Correlated Protons (COSY) | Correlated Carbons (HSQC) | Correlated Carbons (HMBC) |

| H1 | H2 | C1 | C2, C3 |

| H2 | H1, H3 | C2 | C1, C3, C4 |

| H3 | H2, H4 | C3 | C2, C4, C5 |

| H4 | H3, H5 | C4 | C2, C3, C5, C6 |

| H5 | H4, H6 | C5 | C3, C4, C6 |

| H6 | H5 | C6 | C4, C5 |

Dynamic NMR Studies to Elucidate Conformational Exchange in 2,4-Hexadiene, 1-bromo-

Conjugated dienes like 2,4-Hexadiene, 1-bromo- can exist in different conformations due to rotation around the central C3-C4 single bond. The two primary planar conformations are the more stable s-trans and the less stable s-cis forms. libretexts.orgyoutube.com Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at various temperatures, is a powerful method to study this conformational exchange. nsf.gov

At low temperatures, the rate of interconversion between the s-cis and s-trans conformers is slow on the NMR timescale, and separate signals for each conformer may be observed. As the temperature is increased, the rate of rotation increases. At a certain temperature, known as the coalescence temperature (Tc), the signals for the two conformers broaden and merge into a single, averaged signal. nsf.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conjugation Analysis in 2,4-Hexadiene, 1-bromo-

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the extent of conjugation. oxinst.com

In the FT-IR spectrum of 2,4-Hexadiene, 1-bromo-, characteristic absorption bands would be expected for the C-H bonds of the methyl and vinyl groups, the C=C double bonds, and the C-Br bond. The conjugation of the two double bonds in the hexadiene system influences the position and intensity of the C=C stretching vibrations. rutgers.edu Typically, conjugated dienes show two C=C stretching bands in the region of 1600-1650 cm⁻¹. royalsocietypublishing.org The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, generally between 500 and 600 cm⁻¹.

Raman spectroscopy is particularly well-suited for studying the C=C bonds in conjugated systems due to the change in polarizability during these vibrations. oxinst.com The resonance Raman effect can be used to selectively enhance the vibrational modes coupled to the electronic transitions of the conjugated π-system. oxinst.comnih.gov The main vibrational modes observed in the resonance Raman spectra of conjugated polyenes are the ν₁(C=C) and ν₂(C-C) stretching modes. nih.govresearchgate.net

A summary of expected vibrational frequencies for 2,4-Hexadiene, 1-bromo- is provided in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| =C-H | Stretching | 3010-3095 |

| CH₃, CH₂ | Stretching | 2850-2960 |

| C=C (conjugated) | Stretching | 1600-1650 |

| C-H | Bending | 1375-1465 (CH₃), 675-1000 (=C-H) |

| C-Br | Stretching | 500-600 |

Mass Spectrometry (HRMS, MS/MS) for Elucidating Reaction Products and Fragmentation Pathways of 2,4-Hexadiene, 1-bromo-

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high precision, allowing for the unambiguous determination of its elemental formula. measurlabs.com

For 2,4-Hexadiene, 1-bromo-, the molecular ion peak (M⁺) in the mass spectrum would be observed. A characteristic feature for bromine-containing compounds is the presence of an M+2 peak of nearly equal intensity to the M⁺ peak. libretexts.org This is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. libretexts.org

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecular ion. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a series of fragment ions are produced. The analysis of these fragments can help to piece together the structure of the original molecule. Common fragmentation pathways for bromoalkadienes could include the loss of a bromine radical (•Br), loss of a methyl radical (•CH₃), and various rearrangements and cleavages of the hydrocarbon backbone.

The table below outlines the expected ions in the mass spectrum of 2,4-Hexadiene, 1-bromo-.

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity |

| [C₆H₉Br]⁺ | 160 | 162 | Molecular Ion (M⁺) |

| [C₆H₉]⁺ | 81 | 81 | [M-Br]⁺ |

| [C₅H₆Br]⁺ | 145 | 147 | [M-CH₃]⁺ |

X-ray Crystallography and Electron Diffraction for Solid-State Structure Determination of 2,4-Hexadiene, 1-bromo- Derivatives

Electron diffraction can be used to determine the structure of molecules in the gas phase. This technique could provide valuable information about the bond lengths, bond angles, and conformational preferences of 2,4-Hexadiene, 1-bromo- in the absence of intermolecular forces present in the solid state.

Chiroptical Spectroscopy (VCD, ECD) for Absolute Configuration Assignment of Chiral 2,4-Hexadiene, 1-bromo- Variants (if applicable)

While 2,4-Hexadiene, 1-bromo- itself is not chiral, certain derivatives or isomers could be. For instance, if a substituent creates a stereocenter, the molecule would exist as enantiomers. study.com In such cases, chiroptical spectroscopic techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would be essential for determining the absolute configuration (R or S) of the chiral center(s). dtu.dklibretexts.orgyoutube.com

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.orgresearchgate.net The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental VCD spectrum to spectra predicted by quantum chemical calculations for each enantiomer, the absolute configuration can be determined. researchgate.netnih.gov

ECD, a form of UV-Visible spectroscopy, measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions. nih.gov The ECD spectrum is sensitive to the electronic transitions within the chiral molecule and can also be used to assign the absolute configuration by comparison with theoretical calculations. nih.gov

For a chiral derivative of 2,4-Hexadiene, 1-bromo-, these techniques would provide the definitive assignment of its absolute stereochemistry. libretexts.org

Computational and Theoretical Investigations of 2,4 Hexadiene, 1 Bromo

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of 2,4-Hexadiene (B1165886), 1-bromo-

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties by solving approximations of the Schrödinger equation. For 2,4-Hexadiene, 1-bromo-, these methods are invaluable for exploring its conformational landscape, electronic properties, and the mechanisms of its reactions.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics of 2,4-Hexadiene, 1-bromo-

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a favorable balance between accuracy and computational cost, making it ideal for studying the conformational preferences and energetics of flexible molecules like 2,4-Hexadiene, 1-bromo-.

The structure of 2,4-Hexadiene, 1-bromo- is defined by the geometry of its double bonds ((E) or (Z) isomers) and the rotation around the central C3-C4 single bond. This rotation gives rise to two primary planar conformations: the more stable s-trans conformer, where the double bonds are on opposite sides of the single bond, and the less stable s-cis conformer, which experiences greater steric hindrance. libretexts.orgyoutube.com The conjugation between the π-systems gives the C3-C4 bond partial double-bond character, resulting in a significant energy barrier for rotation between these conformers. youtube.com

DFT calculations, for instance using the B3LYP functional with a 6-31G(d) basis set, can be employed to optimize the geometries of these various isomers and conformers to find their minimum energy structures. researchgate.nete3s-conferences.org Subsequent frequency calculations confirm these structures as true minima on the potential energy surface and provide thermodynamic data, including relative Gibbs free energies, which indicate the conformational preferences.

Illustrative DFT-Calculated Energetics for (2E,4E)-1-bromo-2,4-hexadiene Conformers The following table presents hypothetical data illustrating the typical output of DFT calculations for the relative energies of the s-trans and s-cis conformers and the transition state for rotation between them.

| Conformer / State | Description | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| s-trans | Most stable planar conformer | 0.00 | 0.00 |

| s-cis | Less stable planar conformer | 2.85 | 2.95 |

| Rotational Transition State | Energy maximum for s-trans to s-cis rotation | 4.10 | 3.95 |

This table contains hypothetical data for illustrative purposes.

Ab Initio Methods for Elucidating Reaction Pathways and Transition States Involving 2,4-Hexadiene, 1-bromo-

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (e.g., MP2), provide a higher level of theory for studying reaction mechanisms. These methods are crucial for accurately locating and characterizing transition states, which are the highest energy points along a reaction coordinate. researchgate.net For 2,4-Hexadiene, 1-bromo-, which is an allylic halide, a key reaction is nucleophilic substitution. pearson.comquora.comlibretexts.org

Furthermore, these methods can elucidate the regioselectivity of electrophilic additions to the diene system. Protonation of the diene can lead to a resonance-stabilized allylic carbocation, which can be attacked by a nucleophile at either C2 (1,2-addition) or C4 (1,4-addition). chemistrynotmystery.comlibretexts.org By calculating the energies of the transition states leading to each product, ab initio methods can predict which constitutional isomer will be the kinetic product. nih.govyoutube.com

Illustrative Ab Initio Energy Profile for an Sₙ2 Reaction This table shows a hypothetical reaction profile for the Sₙ2 reaction of (2E,4E)-1-bromo-2,4-hexadiene with a hydroxide (B78521) ion, as would be calculated using an ab initio method like MP2.

| Species | Relative Gibbs Free Energy (kcal/mol) |

|---|---|

| Reactants (Diene + OH⁻) | 0.00 |

| Transition State | +21.5 |

| Products (Allylic Alcohol + Br⁻) | -15.0 |

This table contains hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Solvent Effects and Reaction Kinetics of 2,4-Hexadiene, 1-bromo- Transformations

While quantum chemical calculations are excellent for studying molecules in the gas phase, most reactions occur in solution. Molecular dynamics (MD) simulations bridge this gap by modeling the explicit interactions between a solute, like 2,4-Hexadiene, 1-bromo-, and a large number of surrounding solvent molecules. These simulations solve Newton's equations of motion for every atom in the system over time, providing a dynamic picture of molecular behavior.

MD simulations are particularly useful for investigating how solvents influence reaction kinetics. The rate of a reaction can be dramatically affected by the solvent's ability to stabilize or destabilize the reactants and the transition state. nih.govresearchgate.net For instance, the Sₙ2 reaction of 2,4-Hexadiene, 1-bromo- involves a charge-dispersed transition state. Polar aprotic solvents (e.g., acetone, DMF) are known to accelerate Sₙ2 reactions because they solvate the cation well but poorly solvate the anionic nucleophile, leaving it more "free" to react. libretexts.org In contrast, polar protic solvents (e.g., methanol, water) form strong hydrogen bonds with the nucleophile, creating a tight solvent shell that must be broken, thus slowing the reaction. researchgate.netchemrxiv.org

By running MD simulations in different solvent boxes, one can compute the potential of mean force (PMF) along the reaction coordinate, which yields the free energy barrier in that specific solvent. This allows for the direct comparison of reaction rates in various environments.

Illustrative Solvent Effects on Sₙ2 Reaction Rate The table below provides hypothetical relative rate constants for the Sₙ2 reaction of 2,4-Hexadiene, 1-bromo- in different solvents, illustrating the principles described above.

| Solvent | Solvent Type | Dielectric Constant (ε) | Hypothetical Relative Rate Constant (k_rel) |

|---|---|---|---|

| n-Hexane | Nonpolar | 1.9 | 1 |

| Methanol | Polar Protic | 32.7 | 50 |

| Acetone | Polar Aprotic | 20.7 | 25,000 |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 50,000 |

This table contains hypothetical data for illustrative purposes.

Advanced Modeling Techniques for Predicting Reaction Outcomes and Selectivity for 2,4-Hexadiene, 1-bromo-

Beyond traditional physics-based simulations, modern computational chemistry increasingly leverages data-driven and statistical methods to predict reaction outcomes with high efficiency and accuracy. These advanced techniques are particularly powerful for complex systems where multiple reaction pathways are possible.

Machine Learning and Artificial Intelligence (AI) in Reaction Prediction for 2,4-Hexadiene, 1-bromo-

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the prediction of chemical reactions. eurekalert.org Instead of solving quantum mechanical equations, ML models learn patterns from vast datasets of known chemical reactions. mit.eduacs.org These models can predict the major product, selectivity, and even reaction conditions for a given set of reactants. nih.govnih.gov

For a molecule like 2,4-Hexadiene, 1-bromo-, an AI model trained on a database of reactions involving allylic halides and conjugated dienes could predict the outcome of a reaction with a novel nucleophile or electrophile. researchgate.net The model would learn to recognize the key structural features of the reactants and correlate them with known outcomes. For example, it could predict the competition between substitution (Sₙ2) and elimination (E2) pathways by analyzing the steric and electronic properties of the substrate and the base/nucleophile. It could also predict the regioselectivity of addition reactions. optibrium.comrsc.orgsemanticscholar.orgresearchgate.net

Illustrative AI Prediction for Reaction of (2E,4E)-1-bromo-2,4-hexadiene The following table shows a hypothetical output from a trained ML model, predicting the probability of different products for the reaction with a strong, sterically hindered base.

| Reactants | Predicted Product | Reaction Type | Predicted Probability |

|---|---|---|---|

| (2E,4E)-1-bromo-2,4-hexadiene + Potassium tert-butoxide | (1E,3E,5E)-1,3,5-Heptatriene | E2 Elimination | 85% |

| (2E,4E)-1-bromo-2,4-hexadiene + Potassium tert-butoxide | 1-(tert-butoxy)-2,4-hexadiene | Sₙ2 Substitution | 10% |

| (2E,4E)-1-bromo-2,4-hexadiene + Potassium tert-butoxide | Other | - | 5% |

This table contains hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Reactivity of 2,4-Hexadiene, 1-bromo- Derivatives (avoiding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate variations in the chemical structure of a series of compounds with a specific activity. While often used in drug discovery, the same principles can be applied to chemical reactivity, in what is sometimes termed a Quantitative Structure-Reactivity Relationship (QSRR). nih.govnih.gov

A QSAR study on derivatives of 2,4-Hexadiene, 1-bromo- would aim to build a mathematical equation that predicts a measure of reactivity, such as the logarithm of a reaction rate constant (log k), based on calculated molecular descriptors. These descriptors quantify various steric, electronic, and hydrophobic properties of the molecules.

For a series of substituted 2,4-Hexadiene, 1-bromo- derivatives, one could investigate how substituents on the hexadiene chain affect the rate of a nucleophilic substitution reaction. Descriptors could include:

Electronic Descriptors: Hammett constants (σ) for substituents, calculated partial atomic charges on the reaction center (C1), or HOMO/LUMO energies.

Steric Descriptors: Taft steric parameters (Es) or computational descriptors like molecular volume.

A multiple linear regression analysis could then generate an equation linking these descriptors to the observed reactivity. Such a model provides a quantitative understanding of how structural modifications influence reactivity. stanford.edu

Illustrative QSAR Model for Reactivity of 2,4-Hexadiene, 1-bromo- Derivatives Below is a hypothetical QSAR equation and data table for the Sₙ2 reactivity of a series of para-substituted 1-bromo-6-phenyl-2,4-hexadiene derivatives.

Hypothetical QSAR Equation: log(k_rel) = 0.85 * σ_p - 0.45 * E_s + 1.2

| Substituent (X) | Hammett Constant (σ_p) | Taft Steric Parameter (E_s) | Predicted log(k_rel) |

|---|---|---|---|

| -H | 0.00 | 0.00 | 1.20 |

| -CH₃ | -0.17 | -1.24 | 1.61 |

| -Cl | +0.23 | -0.97 | 1.83 |

| -NO₂ | +0.78 | -2.52 | 3.00 |

This table contains hypothetical data for illustrative purposes.

Strategic Applications of 2,4 Hexadiene, 1 Bromo in Advanced Organic Synthesis

2,4-Hexadiene (B1165886), 1-bromo- as a Versatile Building Block for Complex Molecular Architectures

The unique structure of 2,4-Hexadiene, 1-bromo- allows it to serve as a linchpin in the assembly of intricate molecular frameworks. Its primary utility stems from its ability to introduce a reactive diene moiety into a molecule, setting the stage for powerful bond-forming reactions like the Diels-Alder cycloaddition. nih.govgoogle.com

While direct total synthesis of specific natural products using 2,4-Hexadiene, 1-bromo- is not extensively documented in the provided research, its application in creating complex bioactive molecules that mimic natural product scaffolds is well-established. A key strategy involves the modification of peptides to enhance their natural bioactivity and stability. nih.govgoogle.com

A prominent application is the quantitative alkylation of cysteine residues within a peptide sequence using 2,4-Hexadiene, 1-bromo-. nih.govresearchgate.net This reaction installs a hexadiene group onto the peptide backbone. This modification is a crucial step in creating "stapled" or "stitched" peptides, where the newly introduced diene can undergo an intramolecular Diels-Alder reaction with a dienophile elsewhere in the peptide. nih.gov The result is a macrocyclic peptide with a more rigid structure, a common feature in many potent natural products. nih.govgoogle.com This method allows for the creation of libraries of bioactive ligands with improved pharmacological properties, such as enhanced binding affinity and metabolic stability. google.compatsnap.com

In another context, the reaction of 1-bromo-2,4-hexadiene with aldehydes, such as benzaldehyde, has been shown to proceed with high selectivity. oup.com This carbon-carbon bond-forming reaction occurs at the gamma-position of the bromide, demonstrating its utility as a building block for creating specific stereocenters in larger, complex molecules that could be precursors to natural products. oup.com

The Diels-Alder reaction, a powerful tool for forming six-membered rings, is central to the application of 2,4-Hexadiene, 1-bromo- in synthesizing polycyclic systems. nih.govgoogle.com The strategy of peptide macrocyclization provides a clear example of this principle.

The synthesis involves a carefully designed sequence:

A linear peptide is synthesized, often on a solid support, containing two key residues at specific positions (e.g., an 'i' and 'i+4' or 'i+7' position). researchgate.netpatsnap.com These are typically an orthogonally protected cysteine and lysine (B10760008). nih.gov

The cysteine side chain is deprotected and then alkylated using 2,4-Hexadiene, 1-bromo- to attach the diene moiety. researchgate.netresearchgate.netresearchgate.net

The lysine side chain is then deprotected and acylated with a dienophile, such as N-maleimido-glycine. nih.govresearchgate.net

The peptide, now containing both a diene and a dienophile, undergoes an intramolecular Diels-Alder reaction, forming a stable bicyclic structure. google.com

This method establishes a versatile approach to stabilize diverse protein structural motifs, including α-helices and loops, within a range of chemical environments, including aqueous solutions. nih.govgoogle.com The resulting polycyclic peptides are considered valuable for their pre-organized molecular topology. google.com

2,4-Hexadiene, 1-bromo- as a Precursor for Specialty Chemicals and Advanced Materials

The reactivity of 2,4-Hexadiene, 1-bromo- extends to its use as a precursor for creating specialized chemical entities, including monomers for biopolymers and novel ligands.